molecular formula C19H20N2OS B2696194 3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019148-86-7

3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2696194
CAS RN: 1019148-86-7
M. Wt: 324.44
InChI Key: LKFXKGQFFCPCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 1,3,5-triazine, which is a class of organic compounds well-known for their applications in different fields, including the production of herbicides and polymer photostabilisers . The compound also contains a 2,6-methanobenzo[g] ring, which is a type of cycloalkane .


Molecular Structure Analysis

The compound contains a 1,3,5-triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms . It also contains a 2,6-methanobenzo[g] ring, which is a type of cycloalkane .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives, including compounds structurally related to 3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione, have been synthesized with a focus on their antimicrobial and anti-proliferative activities. These compounds showed significant in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi. Certain derivatives displayed broad-spectrum antibacterial activities with minimal inhibitory concentration (MIC) values ranging from 0.5–8 µg/mL. Moreover, the anti-proliferative activity was evaluated against various human cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines. The optimum anti-proliferative activity was attained by specific compounds, highlighting their potential in cancer therapy research (Al-Wahaibi et al., 2021).

Synthetic Methodologies

Research into the synthesis and electronic structure of aryl- and alkyl-substituted 1,3,4-oxadiazole-2-thione derivatives, which are structurally similar to the chemical of interest, has been conducted. These studies involve the ring closure reactions of various acylhydrazides with carbon disulphide and subsequent reactions to form Mannich bases. The synthesis processes are complemented by antimicrobial and antituberculostatic activity tests, as well as molecular orbital calculations to determine the optimized geometrical structures and electron delocalization. These studies contribute to the understanding of the synthetic versatility and potential therapeutic applications of oxadiazole derivatives (Aydogan et al., 2002).

Crystal Structure Analysis

Crystal structure and Hirshfeld surface analysis have been conducted on derivatives within the same chemical family as this compound. These studies provide insights into the molecular interactions and structural characteristics of such compounds, contributing to the broader understanding of their chemical properties and potential applications in material science and drug design (Gumus et al., 2019).

properties

IUPAC Name

10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-12-8-13(2)10-14(9-12)21-18(23)20-16-11-19(21,3)22-17-7-5-4-6-15(16)17/h4-10,16H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFXKGQFFCPCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=S)NC3CC2(OC4=CC=CC=C34)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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